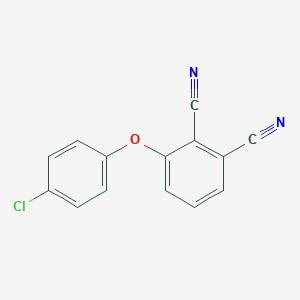

3-(4-Chlorophenoxy)phthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H7ClN2O |

|---|---|

Molecular Weight |

254.67 g/mol |

IUPAC Name |

3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H7ClN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H |

InChI Key |

UIKCPWQKPWBYQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)Cl)C#N)C#N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)Cl)C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Chlorophenoxy)phthalonitrile, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a substituted aromatic dinitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a phthalonitrile moiety linked to a 4-chlorophenoxy group via an ether bond, makes it a precursor for the synthesis of phthalocyanines, which have applications in materials science as dyes, catalysts, and photosensitizers. Furthermore, the presence of the chlorophenoxy group can impart specific biological activities, making it a molecule of interest in medicinal chemistry.

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on the most common and efficient pathway for its preparation.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution of a leaving group on a phthalonitrile ring with 4-chlorophenoxide. The general reaction scheme is depicted below.

The reaction typically involves the displacement of a nitro group from 3-nitrophthalonitrile by the in-situ generated 4-chlorophenoxide anion. The nitro group at the 3-position of the phthalonitrile ring is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.[1]

Materials:

-

3-Nitrophthalonitrile

-

4-Chlorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Distilled Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a condenser, magnetic stirrer, thermometer, and a nitrogen inlet, add 3-nitrophthalonitrile (1.0 eq) and 4-chlorophenol (1.1-1.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume of DMF should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of 3-nitrophthalonitrile).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 eq). The potassium carbonate acts as a base to deprotonate the 4-chlorophenol, forming the nucleophilic 4-chlorophenoxide in situ.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Maintain this temperature and continue stirring under an inert atmosphere for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing distilled water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with distilled water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (3-Nitrophthalonitrile:4-Chlorophenol:K₂CO₃) | 1 : 1.1 : 1.5 | [1] |

| Solvent | DMF | [1] |

| Reaction Temperature | 85 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 80-90% (typical for analogous reactions) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₇ClN₂O |

| Molecular Weight | 254.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~140-150 °C (estimated based on similar compounds) |

| ¹H NMR (CDCl₃, δ ppm) | |

| Aromatic Protons | 7.0-7.8 (multiplet) |

| ¹³C NMR (CDCl₃, δ ppm) | |

| Aromatic Carbons | 110-160 |

| Nitrile Carbons | ~115 |

| FT-IR (cm⁻¹) | |

| C≡N stretch | ~2230 |

| C-O-C stretch | ~1240 |

| C-Cl stretch | ~1090 |

| Mass Spectrometry (m/z) | |

| [M]⁺ | 254 |

Note: The spectroscopic data are typical values for phthalonitrile derivatives containing a chlorophenoxy group and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

This technical guide has detailed a reliable and efficient pathway for the synthesis of this compound via nucleophilic aromatic substitution. By providing a comprehensive experimental protocol, tabulated data, and clear visual diagrams, this document aims to facilitate the work of researchers and professionals in the fields of chemistry and drug development. The described methodology can be readily implemented in a standard laboratory setting to produce this valuable chemical intermediate for further research and application development.

References

In-Depth Technical Guide: 3-(4-Chlorophenoxy)phthalonitrile

CAS Number: 356080-03-0

This technical guide provides a comprehensive overview of 3-(4-Chlorophenoxy)phthalonitrile, a niche chemical compound with potential applications in materials science and as a precursor for more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and safety considerations.

Core Chemical and Physical Properties

This compound is a substituted aromatic dinitrile. Its structure combines a phthalonitrile moiety with a 4-chlorophenoxy group, influencing its chemical reactivity and physical characteristics. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its constituent parts and data from similar structures.

| Property | Value | Source |

| CAS Number | 356080-03-0 | [1][2] |

| Molecular Formula | C₁₄H₇ClN₂O | [1] |

| Molecular Weight | 254.67 g/mol | [1] |

| IUPAC Name | 3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents.[3] | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution reaction. This common method for creating aryl ethers involves the reaction of a phenoxide with an activated aryl halide or, in this case, a nitrophthalonitrile.

A plausible synthetic route is the reaction of 4-chlorophenol with 3-nitrophthalonitrile in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the nitro group on the phthalonitrile ring.

Illustrative Experimental Protocol (Hypothetical):

-

Materials:

-

3-Nitrophthalonitrile

-

4-Chlorophenol

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide.

-

Add 3-nitrophthalonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

Potential Biological Activity and Toxicological Profile

Substituted Phthalonitriles:

-

Certain substituted phthalonitrile derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) for cancer. These molecules can be precursors to phthalocyanines, which are known for their photophysical properties.

-

Some phthalimide derivatives, which share structural similarities with phthalonitriles, have demonstrated cytotoxic effects against various cancer cell lines.[4]

Chlorophenoxy Compounds:

-

Chlorophenoxy compounds are a class of herbicides, and their toxicology has been extensively studied.[5][6][7][8][9]

-

Acute toxicity from high-dose exposure can lead to a range of symptoms affecting the gastrointestinal, nervous, and muscular systems.[6][8]

-

Some chlorophenoxy herbicides have been shown to be genotoxic in in vitro and in vivo studies, causing chromosomal aberrations and DNA damage.[7]

-

The carcinogenic potential of chlorophenoxy herbicides in humans is a subject of ongoing research and debate.[9]

Given these general profiles, it is reasonable to hypothesize that this compound should be handled with care, assuming potential cytotoxicity and irritant properties until specific toxicological data becomes available.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 3-(4-Chlorophenoxy)phthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-Chlorophenoxy)phthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials relevant to drug development and materials science. This document outlines the expected spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to guide researchers in obtaining and analyzing the spectral data for this compound.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₄H₇ClN₂O and a molecular weight of 254.67 g/mol . Its structure, featuring a chlorophenoxy substituent on a phthalonitrile backbone, gives rise to a unique spectroscopic fingerprint.

Chemical Structure Diagram

Figure 1: Chemical Structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound, compiled from spectral data of analogous compounds.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch of the nitrile groups |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch |

| ~1100-1000 | Medium | In-plane C-H bending |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend |

| ~750 | Medium | ortho-disubstituted C-H out-of-plane bend |

| ~1090 | Strong | C-Cl stretch |

Table 2: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~230-240 | High | π → π |

| ~280-290 | Medium | π → π |

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7-7.9 | m | - | Protons on the phthalonitrile ring |

| ~7.4-7.5 | d | ~8.8 | Protons ortho to the chlorine on the phenoxy ring |

| ~7.0-7.1 | d | ~8.8 | Protons meta to the chlorine on the phenoxy ring |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (phenoxy) |

| ~155 | C-O (phthalonitrile) |

| ~135-130 | Aromatic carbons of the phthalonitrile ring |

| ~130 | C-Cl |

| ~129 | Aromatic carbons ortho to chlorine |

| ~122 | Aromatic carbons meta to chlorine |

| ~118-115 | Aromatic carbons of the phthalonitrile ring |

| ~115 | C-CN |

| ~114, ~113 | CN (nitrile carbons) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 254/256 | ~3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 226/228 | Variable | [M-CO]⁺ |

| 199/201 | Variable | [M-C₂N₂]⁺ |

| 127 | Variable | [C₆H₄(CN)₂]⁺ |

| 111/113 | Variable | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻³ M. Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.

-

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are determined from the spectra and assigned to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron beam of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and the major fragment ions. The isotopic pattern of the molecular ion, specifically the M+2 peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), is a key diagnostic feature.

Visualization of Experimental Workflow

The general workflow for the complete spectroscopic analysis of this compound is depicted in the following diagram.

Figure 2: General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, purity assessment, and for predicting the properties of derived materials. It is important to note that the predicted data should be confirmed by experimental analysis of the authentic compound.

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(4-Chlorophenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4-Chlorophenoxy)phthalonitrile. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and materials science, offering a foundational understanding of this substituted phthalonitrile derivative.

Introduction

Phthalonitrile derivatives are a significant class of organic compounds that serve as crucial precursors in the synthesis of phthalocyanines, which have wide-ranging applications in materials science, catalysis, and photodynamic therapy.[1] The introduction of various substituents onto the phthalonitrile scaffold allows for the fine-tuning of the resulting molecules' electronic, optical, and biological properties. This compound, with its characteristic ether linkage and chloro-substitution, presents an interesting candidate for further investigation and as a building block for more complex molecular architectures. This guide will detail its molecular structure, outline a probable synthetic route, and describe the key analytical techniques used for its characterization, drawing upon data from closely related compounds where specific information is not available.

Molecular Structure

The molecular structure of this compound consists of a phthalonitrile unit linked to a 4-chlorophenoxy group via an ether bond at the 3-position of the benzene ring.

Molecular Formula: C₁₄H₇ClN₂O

Molecular Weight: 254.67 g/mol

CAS Number: 356080-03-0

The key structural features include the two nitrile (-C≡N) groups on the phthalonitrile ring, which are crucial for the cyclotrimerization reaction to form phthalocyanines, and the electron-withdrawing chloro group on the phenoxy ring, which can influence the electronic properties of the molecule.

Diagram of Molecular Structure

Caption: 2D representation of this compound.

Synthesis

Proposed Synthetic Pathway

Caption: General synthetic route via nucleophilic substitution.

Experimental Protocol (General)

-

Reaction Setup: To a solution of 3-nitrophthalonitrile in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), an equimolar amount of 4-chlorophenol is added.

-

Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the mixture as a base to deprotonate the phenol.

-

Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120°C, and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Data

Detailed experimental data for this compound is not extensively published. The following tables summarize expected and typical characterization data based on the analysis of similar substituted phthalonitrile compounds.

Table 1: Spectroscopic Data

| Technique | Expected Wavenumber/Chemical Shift/m/z | Interpretation |

| FT-IR (cm⁻¹) | ~2230 | C≡N stretching of the nitrile groups.[4] |

| ~1580-1600 | C=C aromatic ring stretching. | |

| ~1240-1260 | Asymmetric C-O-C (aryl ether) stretching.[5] | |

| ~830 | C-H out-of-plane bending for the para-substituted chlorophenyl ring. | |

| ~750 | C-Cl stretching. | |

| ¹H NMR (ppm) | 7.0-8.0 | Aromatic protons. The specific chemical shifts and coupling patterns will depend on the substitution pattern on both aromatic rings. Protons on the phthalonitrile ring are expected to be more downfield than those on the chlorophenoxy ring. |

| ¹³C NMR (ppm) | ~115-117 | Carbon atoms of the nitrile groups (C≡N). |

| ~110-160 | Aromatic carbon atoms. Carbons attached to the ether oxygen and the chloro group will have characteristic chemical shifts. | |

| Mass Spec. (m/z) | ~254/256 | Molecular ion peaks (M⁺ and M+2⁺) due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[6] |

Table 2: Crystallographic Data (Hypothetical, based on similar structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z | 4 |

Experimental Methodologies

The characterization of this compound would typically involve the following standard analytical techniques.

Diagram of a General Characterization Workflow

Caption: A typical experimental workflow for synthesis and characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film on a salt plate. The presence of the characteristic nitrile peak around 2230 cm⁻¹ is a key diagnostic feature.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum.[6]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, reveals the electronic absorption properties of the molecule, arising from π-π* transitions in the aromatic systems.

-

Single-Crystal X-ray Diffraction: For obtaining precise bond lengths, bond angles, and the overall three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive technique. This requires growing a suitable single crystal of the compound.

Potential Applications and Signaling Pathways

While specific biological activities for this compound have not been reported, phthalonitrile derivatives are of significant interest in drug development and medicinal chemistry.

-

Anticancer and Cytotoxic Activity: Various substituted phthalonitriles and their corresponding phthalocyanines have been investigated for their potential as anticancer agents.[8][9][10] Some derivatives have demonstrated cytotoxicity against various cancer cell lines, with activities sometimes linked to the induction of apoptosis.[11][12]

-

Antioxidant Activity: Certain phthalonitrile derivatives have been shown to possess antioxidant properties, which are of interest for their potential to mitigate oxidative stress-related diseases.[13][14]

-

Antimicrobial Agents: Phthalonitrile-based compounds have also been explored for their antimicrobial activities.[15]

The biological activity of such compounds is often related to their ability to interact with biological macromolecules or to generate reactive oxygen species upon photoactivation (in the case of phthalocyanines). The specific signaling pathways that might be modulated by this compound are yet to be elucidated and would require dedicated biological screening and mechanistic studies.

Hypothetical Signaling Pathway Involvement

Given the cytotoxic potential of related compounds, a hypothetical involvement in apoptosis-related signaling pathways could be investigated.

Caption: A simplified, hypothetical apoptosis pathway.

Conclusion

This compound is a halogenated phenoxy-substituted phthalonitrile with potential as a precursor for functional materials and biologically active compounds. While specific experimental data for this molecule is limited in the public domain, this guide provides a comprehensive overview of its structure, a probable synthetic route, and the analytical methods for its characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential applications, particularly in the fields of materials science and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability Analysis of 3-(4-Chlorophenoxy)phthalonitrile Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. These characteristics make them ideal candidates for applications in aerospace, military, and microelectronics industries. The thermal stability of the monomer is a critical parameter that dictates its processing window (the temperature range between melting and polymerization) and the final properties of the cured polymer. This guide focuses on the thermal stability analysis of 3-(4-Chlorophenoxy)phthalonitrile, a monomer featuring a flexible ether linkage and a chloro-substituent, which are expected to influence its melting behavior and reactivity.

Predicted Thermal Behavior

The molecular structure of this compound, with its ether linkage, is anticipated to impart a lower melting point compared to more rigid phthalonitrile monomers. The presence of the chlorine atom may have a nuanced effect on its thermal decomposition, potentially influencing the degradation pathway and char yield of the resulting polymer.

Thermal Stability Data of Structurally Related Monomers

To provide a comparative context, the following table summarizes the available thermal properties of structurally analogous phthalonitrile monomers.

| Monomer Name | Structure | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Citation |

| 4-Phenoxyphthalonitrile | C₆H₅OC₆H₃(CN)₂ | 98-100 | Data not available | [1] |

| 3-(4-chlorophenoxy)propanenitrile | ClC₆H₄OCH₂CH₂CN | 46.4-47.5 | Data not available | [2] |

| 4-(2-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 122 | Data not available | [3] |

| 4-(3-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 176 | Data not available | [3] |

| 4-(4-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 134 | Data not available | [3] |

Note: The data for 3-(4-chlorophenoxy)propanenitrile is for a related nitrile compound and is included for structural comparison.

Experimental Protocols for Thermal Analysis

The thermal stability of phthalonitrile monomers and their resulting polymers is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and char yield of the material.

-

Typical Experimental Protocol:

-

Instrument: TA Instruments Q600 or similar.

-

Sample Size: 5-10 mg.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 1000 °C.

-

Atmosphere: Nitrogen or air at a flow rate of 100 mL/min.

-

Data Recorded: Temperature at 5% weight loss (Td5%), temperature at 10% weight loss (Td10%), and char yield (%) at a specified temperature (e.g., 800 °C or 1000 °C).[4][5]

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (Tm), glass transition temperature (Tg), and curing exotherm of the monomer.

-

Typical Experimental Protocol:

-

Instrument: TA Instruments Q20 or similar.

-

Sample Size: 5-10 mg in a sealed aluminum pan.

-

Heating Rate: 5, 10, 15, and 20 °C/min (for kinetic studies).

-

Temperature Program: Typically a heat-cool-heat cycle to erase thermal history. For example, heat from room temperature to a temperature above the melting point, cool down, and then reheat to observe the glass transition and curing exotherm.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.[5]

-

Data Recorded: Melting temperature (Tm), glass transition temperature (Tg), and the onset, peak, and end temperatures of the curing exotherm.

-

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for analyzing the thermal stability of a phthalonitrile monomer.

Caption: Experimental workflow for thermal analysis.

5.2. Logical Relationship of Thermal Properties to Applications

The thermal properties of the monomer are directly linked to its suitability for various high-performance applications.

Caption: Thermal properties and their application relevance.

Conclusion

While direct thermal analysis data for this compound monomer is currently unavailable, a robust understanding of its expected thermal behavior can be inferred from the analysis of structurally similar compounds. The presence of a phenoxy linkage is known to enhance processability by lowering the melting point and widening the processing window. The chloro-substituent's effect on thermal stability warrants further investigation. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers to conduct their own thermal stability analysis of this and other novel phthalonitrile monomers, thereby accelerating the development of next-generation high-performance materials.

References

- 1. 4-Phenoxyphthalonitrile 98 38791-62-7 [sigmaaldrich.com]

- 2. 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. ovid.com [ovid.com]

- 4. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties [mdpi.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Nucleophilic Substitution Synthesis of Phenoxy-Linked Phthalonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of phenoxy-linked phthalonitriles, a critical class of compounds used as precursors for phthalocyanines and other functional materials. The primary synthetic route discussed is nucleophilic aromatic substitution, a versatile and widely employed method. This document details the reaction mechanisms, experimental protocols, and characterization of these compounds, with a focus on providing practical information for laboratory applications.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution

The predominant method for synthesizing phenoxy-linked phthalonitriles is through a nucleophilic aromatic substitution (SNAAr) reaction. This reaction typically involves the displacement of a nitro group or a halogen atom from an activated phthalonitrile ring by a phenoxide nucleophile. The reactivity of the phthalonitrile substrate is enhanced by the presence of electron-withdrawing groups (such as the nitrile groups themselves and the nitro group), which stabilize the intermediate Meisenheimer complex.

A general representation of this reaction involves a substituted phenol reacting with a substituted phthalonitrile, such as 4-nitrophthalonitrile or 4-bromo-5-nitrophthalonitrile, in the presence of a base in a polar aprotic solvent. The base, commonly potassium carbonate (K₂CO₃), deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the electron-deficient aromatic ring of the phthalonitrile.

The following diagram illustrates the general workflow for this synthesis:

Experimental Protocols

Detailed methodologies for the synthesis of specific phenoxy-linked phthalonitriles are provided below. These protocols are based on established literature procedures.[1]

Synthesis of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile[1]

Materials:

-

4-nitrophthalonitrile

-

2-methoxyphenol or 3-methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

15% aqueous Sodium Chloride (NaCl) solution

-

50% aqueous 2-propanol solution

Procedure:

-

In a flask, dissolve 4-nitrophthalonitrile and the corresponding methoxyphenol (2-methoxyphenol or 3-methoxyphenol) in a 1:1 molar ratio in DMF.

-

After complete dissolution of the reagents, add 1 mole of potassium carbonate and a volume of water equivalent to one-third of the DMF volume to the mixture.

-

Stir the reaction mass at a temperature of 353–363 K for 2.5 hours.

-

After the reaction is complete, cool the mixture to 278 K.

-

Pour the cooled reaction mixture into a threefold excess (by volume) of 15% aqueous NaCl solution to precipitate the product.

-

Filter the precipitate.

-

Recrystallize the crude product from a 50% aqueous 2-propanol solution.

-

Dry the purified product at 343 K.

Synthesis of 4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile[2]

This synthesis involves the nucleophilic substitution of both a nitro group and a bromine atom from 4-bromo-5-nitrophthalonitrile.

Materials:

-

4-bromo-5-nitrophthalonitrile

-

4-(1-methyl-1-phenylethyl)phenol

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

Procedure: The synthesis is achieved through the nucleophilic substitution of the nitro group and bromine in 4-bromo-5-nitrophthalonitrile with 4-(1-methyl-1-phenylethyl)phenol.[2] The reaction is carried out in a suitable solvent such as DMF with a base like K₂CO₃.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized phenoxy-linked phthalonitriles as reported in the literature.

Table 1: Reaction Yields and Melting Points

| Compound | Starting Phthalonitrile | Starting Phenol | Yield (%) | Melting Point (°C) | Reference |

| 4-(2-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile | 2-methoxyphenol | 75 | - | [3] |

| 4-(3-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile | 3-methoxyphenol | 89 | - | [3] |

| 4-(4-aminophenoxy)phthalonitrile | 4-nitrophthalonitrile | 4-aminophenol | 47 | 126-128 | [4] |

Table 2: Spectroscopic Data

| Compound | FTIR (cm⁻¹) ν(C≡N) | Key ¹H NMR Signals (ppm) | Reference |

| Substituted pyrazole or pyrazolone containing phthalonitriles | 2236-2229 | - | [4] |

| 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile | 2233 | Aromatic protons observed around 7.17 ppm. | [2] |

| 4-(2-phenylphenoxy)-5-nitrophthalonitrile | - | Singlet at 7.77 ppm. | [5] |

Reaction Mechanism

The synthesis of phenoxy-linked phthalonitriles via nucleophilic aromatic substitution proceeds through a well-established mechanism. The key steps are illustrated below for the reaction of 4-nitrophthalonitrile with a generic phenoxide.

Applications in Drug Development and Materials Science

While the primary application of phenoxy-linked phthalonitriles is in the synthesis of phthalocyanines for materials science applications such as high-performance polymers and pigments, their derivatives have potential in the biomedical field.[1][6] Phthalocyanines derived from these precursors are investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[7] The peripheral phenoxy groups can be functionalized to tune the solubility, aggregation behavior, and targeting capabilities of the resulting phthalocyanine, which are critical parameters for effective drug delivery and therapeutic efficacy.

The general pathway from phthalonitriles to phthalocyanines, which can then be explored for therapeutic applications, is depicted below.

Conclusion

The nucleophilic substitution synthesis of phenoxy-linked phthalonitriles is a robust and versatile method for creating a wide array of precursors for advanced materials and potential therapeutic agents. The ability to readily modify the phenolic component allows for fine-tuning of the properties of the final products. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in organic synthesis, materials science, and drug development.

References

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analytical Standards of 3-(4-Chlorophenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for the chemical compound 3-(4-Chlorophenoxy)phthalonitrile. Given the limited publicly available data specific to this positional isomer, this document leverages information from closely related analogs, including 4-(4-Chlorophenoxy)phthalonitrile, and general principles of phthalonitrile chemistry to establish a framework for quality assessment. This guide is intended to support research, development, and quality control activities by providing detailed methodologies and data interpretation.

Compound Profile

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 356080-03-0[1] |

| Molecular Formula | C₁₄H₇ClN₂O |

| Molecular Weight | 254.67 g/mol |

| Chemical Structure | (A structural representation would be included here in a formal document) |

Purity and Impurity Profile

Potential Impurities:

The primary synthesis route for chlorophenoxy phthalonitriles involves a nucleophilic aromatic substitution reaction.[2][3] Based on this, potential impurities may include:

-

Starting Materials: Unreacted 3-nitrophthalonitrile (or a similar precursor) and 4-chlorophenol.

-

Positional Isomers: Isomers such as 4-(4-chlorophenoxy)phthalonitrile may be present depending on the starting materials and reaction conditions.

-

By-products: Hydrolysis of the nitrile groups to carboxylic acids or amides, and by-products from side reactions.

-

Residual Solvents: Solvents used in the synthesis and purification steps, such as Dimethylformamide (DMF) or acetonitrile.

Analytical Methodologies for Quality Control

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically employed.

Illustrative Experimental Protocol:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is a general method and should be optimized and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products.

Illustrative Experimental Protocol:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-500 amu |

Note: This is a general method and should be optimized and validated for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of the this compound isomer. Both ¹H and ¹³C NMR should be performed. While specific spectral data for the 3-isomer is not widely published, data for related phthalonitrile compounds provides expected chemical shift regions.[4]

Experimental Protocol:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |

| Reference | Tetramethylsilane (TMS) |

| Techniques | ¹H, ¹³C, COSY, HSQC |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups and confirmation of the chemical structure.

Characteristic FTIR Peaks for a Related Isomer (4-(4-Chloro-phenoxy)-phthalonitrile):

| Wavenumber (cm⁻¹) | Assignment |

| 2230-2240 | C≡N (Nitrile) stretch |

| 1593-1487 | Aromatic C=C stretch |

| 1250-1288 | Aryl-O-Aryl (Ether) stretch |

Data for a closely related isomer is presented for illustrative purposes.

Visualized Workflows

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Quality Control Workflow

Caption: A comprehensive workflow for the analytical quality control of this compound.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. While specific reference standards and detailed public data are limited, the methodologies and data presented in this guide for analogous compounds provide a robust framework for establishing purity and confirming identity. For applications in drug development and other highly regulated fields, rigorous, validated, in-house analytical methods are imperative.

References

An In-depth Technical Guide to 3-(4-Chlorophenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenoxy)phthalonitrile, a substituted phthalonitrile derivative of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document consolidates available information on its chemical identity, proposes a synthetic route based on related analogues, and presents comparative spectroscopic data. Furthermore, it explores the potential biological activities and applications by examining studies on structurally similar phthalonitrile derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for drug discovery and other advanced applications.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile [1][2]. The chemical structure consists of a phthalonitrile core (a benzene ring with two adjacent nitrile groups) substituted with a 4-chlorophenoxy group at the 3-position.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₇ClN₂O | [2] |

| Molecular Weight | 254.67 g/mol | N/A |

| CAS Number | 356080-03-0 | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous phenoxy-substituted phthalonitriles. The most common method involves a nucleophilic aromatic substitution reaction between a nitrophthalonitrile and a corresponding phenol.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-nitrophthalonitrile with 4-chlorophenol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

References

Methodological & Application

Application Notes and Protocols: Polymerization of 3-(4-Chlorophenoxy)phthalonitrile for High-Performance Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 3-(4-Chlorophenoxy)phthalonitrile, a monomer used in the creation of high-performance thermosetting resins. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, excellent mechanical properties, and inherent flame retardancy, making them suitable for demanding applications in aerospace, defense, and electronics.[1][2][3]

The protocols outlined below are based on established methodologies for the synthesis and curing of phthalonitrile resins and are intended to serve as a detailed guide for laboratory preparation and characterization.

Monomer and Polymer Properties

The anticipated properties of the this compound monomer and its corresponding cured polymer are summarized in the tables below. These values are based on typical data for phthalonitrile-based resins and provide a benchmark for experimental outcomes.

Table 1: Expected Properties of this compound Monomer

| Property | Expected Value |

| Molecular Formula | C₁₄H₇ClN₂O |

| Molecular Weight | 254.67 g/mol |

| Melting Point | >200 °C |

| Appearance | Off-white to pale yellow powder |

Table 2: Expected Properties of Cured Poly(this compound) Resin

| Property | Expected Value |

| Glass Transition Temperature (Tg) | > 400 °C[2] |

| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[4] |

| Char Yield at 800 °C in N₂ | > 70%[5] |

| Water Absorption | < 1.5%[4] |

| Dielectric Constant | 2.5 - 3.5 |

| Dielectric Loss | < 0.01 |

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and 4-chlorophenol.

Materials:

-

3-nitrophthalonitrile

-

4-chlorophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer, condenser, and an inert gas inlet.

-

To the flask, add 3-nitrophthalonitrile (1 equivalent), 4-chlorophenol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C with continuous stirring under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.

-

Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with deionized water and then with cold methanol to remove unreacted starting materials and impurities.

-

Dry the crude product in a vacuum oven at 60-80 °C.

-

For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.

-

Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and determine the melting point.

Protocol 2: Polymerization of this compound

This protocol details the thermal polymerization of the this compound monomer to produce a high-performance thermoset resin. An aromatic amine is used as a curing agent to facilitate the cross-linking reaction.

Materials:

-

This compound monomer

-

Curing agent (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (m-APB))

-

High-temperature mold

-

Vacuum oven or furnace with programmable temperature control

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Thoroughly mix the this compound monomer with the curing agent (typically 2-5 wt%).

-

Heat the mixture to a temperature above the monomer's melting point but below the curing temperature to ensure a homogenous melt.

-

Pour the molten mixture into a preheated mold.

-

Place the mold in a vacuum oven or furnace.

-

Cure the resin using a staged heating profile under an inert atmosphere. A typical curing cycle is as follows:

-

Heat to 250 °C and hold for 2 hours.

-

Increase the temperature to 280 °C and hold for 4 hours.

-

Further, increase the temperature to 320 °C and hold for 8 hours.

-

-

After the curing cycle is complete, slowly cool the oven to room temperature to prevent thermal shock and cracking of the resin.

-

Post-curing can be performed at higher temperatures (e.g., 350-375 °C) for several hours to enhance the cross-link density and further improve the thermal and mechanical properties.[6]

-

Characterize the cured polymer using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability. Dynamic Mechanical Analysis (DMA) can be used to evaluate the mechanical properties.

Visualizations

Caption: Experimental workflow for the synthesis and polymerization of this compound.

Caption: Relationship between the polymer structure and its high-performance properties.

References

- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 2. cambium-usa.com [cambium-usa.com]

- 3. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Application Notes and Protocols: Curing Behavior of 3-(4-Chlorophenoxy)phthalonitrile with Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the curing of 3-(4-Chlorophenoxy)phthalonitrile, a high-performance thermosetting monomer. The protocols cover a proposed synthesis of the monomer, its subsequent curing with a representative aromatic amine, and the expected thermal and mechanical properties of the resulting polymer. Due to the limited availability of specific experimental data for this compound, the presented protocols and quantitative data are based on established methodologies and typical results for structurally similar phthalonitrile resin systems. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this or related materials.

Introduction

Phthalonitrile-based polymers are a class of high-performance thermosets renowned for their exceptional thermal and oxidative stability, low moisture absorption, and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and structural composites. The curing of phthalonitrile monomers is typically initiated by the addition of a small amount of a curing agent, with aromatic amines being a widely used class of initiators. This process proceeds via a complex series of reactions involving the nitrile groups, leading to a highly cross-linked, void-free network structure. The final properties of the cured resin are highly dependent on the chemical structure of the monomer and the curing agent, as well as the curing cycle.

This document focuses on the curing behavior of this compound when reacted with aromatic amines. While specific experimental data for this monomer is not extensively available in the public domain, this guide provides a robust starting point for its synthesis and polymerization based on well-established principles for analogous compounds.

Proposed Synthesis of this compound

The synthesis of ether-linked phthalonitriles is commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol describes a plausible method for the synthesis of this compound from 3-nitrophthalonitrile and 4-chlorophenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrophthalonitrile

-

4-Chlorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

-

Argon or Nitrogen gas supply

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 3-nitrophthalonitrile (1 equivalent) and 4-chlorophenol (1.1 equivalents).

-

Add anhydrous DMF to dissolve the reactants, typically at a concentration of 15-20% (w/v).

-

Begin stirring the solution and purge the flask with inert gas for 15-20 minutes to ensure an oxygen-free atmosphere.

-

Gradually add anhydrous potassium carbonate (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring under an inert atmosphere for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by slowly pouring the reaction mixture into a vigorously stirred solution of deionized water or a water/methanol mixture.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts and residual DMF.

-

Further purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Dry the purified this compound product in a vacuum oven at 60-70 °C to a constant weight.

Curing with Aromatic Amines

Aromatic diamines are effective curing agents for phthalonitrile resins. 1,3-Bis(3-aminophenoxy)benzene (m-APB) is a commonly used curing agent that offers good processability and results in polymers with excellent thermal stability.

Experimental Protocol: Curing of this compound with m-APB

Materials:

-

This compound monomer

-

1,3-Bis(3-aminophenoxy)benzene (m-APB)

-

Aluminum weighing pan or a suitable mold

Procedure:

-

Pre-dry the this compound monomer in a vacuum oven at a temperature slightly above its melting point for several hours to remove any absorbed moisture.

-

In an aluminum weighing pan, combine the desired amount of the phthalonitrile monomer with the aromatic amine curing agent (typically 1-5 wt%).

-

Melt the mixture by heating to a temperature that ensures a homogeneous, low-viscosity liquid (e.g., 200-230 °C). Stir gently to ensure uniform distribution of the curing agent.

-

Degas the molten mixture under vacuum for 15-30 minutes to remove any entrapped air or volatiles.

-

Proceed with the curing process using a pre-programmed oven with a controlled temperature profile. A typical multi-step curing cycle is as follows:

-

Heat to 250 °C and hold for 4 hours.

-

Ramp up to 280 °C and hold for 8 hours.

-

Ramp up to 315 °C and hold for 8 hours.

-

-

For enhanced thermal and mechanical properties, a post-curing step can be performed under an inert atmosphere (Nitrogen or Argon):

-

Heat to 350 °C and hold for 4 hours.

-

Heat to 375 °C and hold for 8 hours.

-

-

After the curing cycle is complete, allow the polymer to cool down slowly to room temperature to minimize thermal stresses.

Quantitative Data (Representative)

The following tables summarize the expected quantitative data for the curing behavior and properties of this compound cured with an aromatic amine. These values are based on typical data for high-performance phthalonitrile resins and should be confirmed by experimental measurements.

Table 1: Representative Gel Time of this compound with 3 wt% m-APB

| Isothermal Temperature (°C) | Expected Gel Time (minutes) |

| 220 | 120 - 180 |

| 250 | 45 - 75 |

| 280 | 15 - 30 |

Table 2: Representative Thermal Properties of Cured this compound Polymer

| Property | Test Method | Expected Value |

| Glass Transition Temperature (Tg) | DSC or DMA | > 400 °C (may not be observable before decomposition) |

| 5% Weight Loss Temperature (TGA) | TGA (N₂ atmosphere) | 450 - 500 °C |

| 10% Weight Loss Temperature (TGA) | TGA (N₂ atmosphere) | 500 - 550 °C |

| Char Yield at 800 °C (N₂) | TGA (N₂ atmosphere) | 65 - 75% |

| 5% Weight Loss Temperature (TGA) | TGA (Air atmosphere) | 430 - 480 °C |

Visualizations

The following diagrams illustrate the proposed synthesis, curing workflow, and the resulting chemical network.

Caption: Proposed synthesis of this compound.

Caption: Experimental workflow for curing phthalonitrile resin.

Caption: Simplified structure of the cured polymer network.

Application Notes and Protocols for 3-(4-Chlorophenoxy)phthalonitrile in Carbon Fiber Composites

Disclaimer: As of late 2025, specific data on the use of 3-(4-Chlorophenoxy)phthalonitrile in carbon fiber composites is not available in the public domain. The following application notes and protocols are based on well-characterized, structurally similar phthalonitrile monomers, such as 1,3-bis(3,4-dicyanophenoxy)benzene. The information provided is intended to serve as a comprehensive guide for researchers and scientists, with inferences on the potential effects of the chlorophenoxy substituent.

Introduction

Phthalonitrile-based resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, low water absorption, and excellent flame resistance. These properties make them ideal matrix materials for advanced carbon fiber composites used in demanding aerospace, military, and electronics applications. The polymerization of phthalonitrile monomers proceeds through a cyclotrimerization reaction of the nitrile groups, forming a highly cross-linked network of phthalocyanine and triazine structures.

This document provides a detailed guide on the anticipated use of this compound as a matrix resin for carbon fiber composites. While direct experimental data for this specific monomer is unavailable, we will draw upon established knowledge of other phthalonitrile systems to outline its synthesis, curing, and the expected properties of the resulting composites. The presence of a chloro- group is anticipated to influence the monomer's reactivity and may enhance the flame-retardant properties of the final composite.

Chemical Structure and Curing Pathway

The chemical structure of the this compound monomer is depicted below, followed by a diagram illustrating the general curing pathway for phthalonitrile resins.

Chemical Structure of this compound.

Generalized Curing Pathway of Phthalonitrile Resins.

Experimental Protocols

Synthesis of this compound Resin

This protocol describes a plausible synthesis route for a B-staged (partially cured) resin from the this compound monomer.

Materials:

-

This compound monomer

-

Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (APB))

-

Reaction kettle with mechanical stirrer and nitrogen inlet

-

Heating mantle

-

Quenching plate

Procedure:

-

Melt the this compound monomer in the reaction kettle at a temperature approximately 20-30°C above its melting point under a nitrogen atmosphere.

-

Once a homogenous melt is achieved, add the aromatic amine curing agent (typically 1-5 wt%) in small portions with vigorous stirring.

-

Maintain the reaction temperature and continue stirring for 15-30 minutes to allow for the formation of a B-staged prepolymer. The viscosity of the melt will increase during this stage.

-

Quench the reaction by pouring the molten prepolymer onto a cool metal plate.

-

Once solidified, the B-staged resin can be crushed into a fine powder for storage or subsequent use in composite fabrication.

Fabrication of Carbon Fiber Composite Laminate

This protocol details the fabrication of a carbon fiber reinforced composite laminate using the B-staged this compound resin via a prepreg and hot-press molding technique.

Materials:

-

B-staged this compound resin powder

-

Carbon fiber fabric (e.g., T650/35, 8 harness satin weave)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP))

-

Hot press

-

Vacuum bagging materials

-

Mold

Procedure:

-

Prepreg Preparation:

-

Dissolve the B-staged resin powder in a suitable solvent to create a resin solution with a desired viscosity.

-

Impregnate the carbon fiber fabric with the resin solution using a solution impregnation process.

-

Dry the impregnated fabric in an oven to remove the solvent and obtain a prepreg.

-

-

Lay-up and Curing:

-

Cut the prepreg into plies of the desired dimensions.

-

Stack the plies in the desired orientation in a mold.

-

Assemble a vacuum bag over the lay-up to apply atmospheric pressure.

-

Place the assembly in a hot press and apply pressure (e.g., 200 psi).

-

Heat the assembly according to a predefined curing cycle. A typical cycle might be:

-

Heat to 250°C for 1 hour.

-

Heat to 325°C for 3 hours.

-

-

-

Post-Curing:

-

After the initial cure, the composite panel is typically post-cured in an inert atmosphere (e.g., nitrogen) to enhance its thermal and mechanical properties.

-

A representative post-curing cycle could be:

-

8 hours at 325°C

-

8 hours at 350°C

-

8 hours at 375°C

-

-

Application Notes and Protocols: Formulation of High-Performance Phthalonitrile Resins Using 3-(4-Chlorophenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formulation of high-performance phthalonitrile resins utilizing 3-(4-Chlorophenoxy)phthalonitrile as a key monomer. Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1] This guide outlines the synthesis of the monomer, formulation with a representative co-monomer and curing agent, and a detailed curing schedule. The expected properties of the resulting thermoset polymer are also presented based on typical values for analogous phenoxy-substituted phthalonitrile systems.

Disclaimer: The following formulation is a representative example based on established principles for phthalonitrile resin chemistry. Specific properties may vary based on the purity of reactants and processing conditions.

Introduction to Phthalonitrile Resins

Phthalonitrile resins are polymerized through a catalyst-free thermal curing process or by the addition of a curing agent, leading to a highly cross-linked, aromatic polymer network.[2] The polymerization proceeds through the formation of phthalocyanine and triazine rings, which impart the material with its remarkable thermal stability.[3] The incorporation of a halogenated phenoxy group, as in this compound, is anticipated to enhance flame retardancy and modify the processing characteristics of the resin.

Experimental Protocols

Synthesis of this compound Monomer

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and 4-chlorophenol.

Materials:

-

3-nitrophthalonitrile

-

4-chlorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 3-nitrophthalonitrile and a stoichiometric equivalent of 4-chlorophenol in anhydrous DMF.

-

Add a slight excess of anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100°C and maintain under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the product.

-

Filter the precipitate, wash thoroughly with deionized water to remove any inorganic salts, and then with cold methanol.

-

Dry the crude product under vacuum.

-

Recrystallize the dried product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.

Resin Formulation and Curing

This protocol describes the formulation of a phthalonitrile resin system using this compound, a common bisphenol A-based phthalonitrile co-monomer (BAPN), and an aromatic diamine curing agent.

Materials:

-

This compound (Monomer A)

-

2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPN) (Co-monomer B)

-

1,3-bis(3-aminophenoxy)benzene (APB) (Curing Agent)

Formulation:

| Component | Role | Weight Ratio |

| This compound | Monomer A | 50% |

| 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPN) | Co-monomer B | 48% |

| 1,3-bis(3-aminophenoxy)benzene (APB) | Curing Agent | 2% |

Procedure:

-

Melt Monomer A and Co-monomer B in a beaker at 200-220°C with gentle stirring until a homogeneous, clear melt is obtained.

-

Reduce the temperature to 180°C and add the APB curing agent.

-

Stir the mixture for 5-10 minutes until the curing agent is completely dissolved.

-

Degas the molten resin under vacuum for 15-30 minutes to remove any entrapped air bubbles.

-

Pour the degassed resin into a preheated mold.

-

Place the mold in a programmable oven and execute the curing schedule.

Curing Schedule:

| Step | Temperature (°C) | Time (hours) | Atmosphere |

| 1 | 220 | 2 | Air |

| 2 | 250 | 4 | Air |

| 3 | 280 | 8 | Air |

| 4 | 315 | 12 | Nitrogen |

| 5 (Post-cure) | 350 | 4 | Nitrogen |

| 6 (Post-cure) | 375 | 8 | Nitrogen |

Expected Material Properties

The following table summarizes the anticipated properties of the cured phthalonitrile resin based on literature values for similar high-performance systems.[4][5]

| Property | Expected Value |

| Glass Transition Temperature (Tg) | > 350 °C |

| 5% Weight Loss Temperature (TGA) | > 500 °C (in N₂) |

| Char Yield at 800 °C (TGA) | > 70% (in N₂) |

| Flexural Strength | 80 - 120 MPa |

| Water Absorption (24h immersion) | < 1% |

Visualizing the Workflow

The following diagram illustrates the key stages in the formulation of the this compound based resin.

Caption: Experimental workflow for the formulation of a phthalonitrile resin.

Signaling Pathway of Polymerization

The curing of phthalonitrile resins involves a complex series of reactions leading to a highly cross-linked network. The primary reaction pathways involve the formation of triazine and phthalocyanine rings from the nitrile functional groups. The aromatic amine curing agent initiates the polymerization process.

Caption: Polymerization pathway of phthalonitrile resins.

References

- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Application Notes and Protocols for the Thermal Curing of 3-(4-Chlorophenoxy)phthalonitrile Based Polymers

Introduction

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, high char yield, low water absorption, and inherent flame resistance.[1][2] These properties make them suitable for applications in aerospace, electronics, and as matrices for advanced composites in demanding environments.[3][4] The curing of phthalonitrile monomers typically proceeds through a complex, thermally initiated polymerization of the nitrile groups, leading to a highly cross-linked network. This network is often composed of stable heterocyclic structures such as triazine rings, phthalocyanine rings, and isoindoline structures.[3][5]